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Introduction

The HIV-1 Gag p24 protein is a critical structural component of the viral capsid and a primary
target for the host's cellular immune response. The peptide p24 (194-210) represents an
immunodominant epitope within this protein, capable of stimulating both CD4+ and CD8+ T cell
responses. Intracellular cytokine staining (ICS) is a robust method to quantify the frequency
and phenotype of these antigen-specific T cells. This document provides detailed application
notes and protocols for the use of p24 (194-210) peptide in ICS assays.

Principle of the Assay

Intracellular cytokine staining is a flow cytometry-based technique that allows for the detection
of cytokine production within individual cells. The core principle involves the stimulation of
peripheral blood mononuclear cells (PBMCs) with a specific antigen, such as the p24 (194-210)
peptide.[1] A protein transport inhibitor, like Brefeldin A, is added to block the secretion of newly
synthesized cytokines, leading to their accumulation in the cytoplasm.[2] Following this
stimulation, cells are stained with fluorochrome-conjugated antibodies to identify cell surface
markers (e.g., CD3, CD4, CD8), allowing for the characterization of specific T cell subsets.[3]
Subsequently, the cells are fixed and permeabilized to enable the intracellular staining of
cytokines like Interferon-gamma (IFN-y), Tumor Necrosis Factor-alpha (TNF-a), and
Interleukin-2 (IL-2).[3] Flow cytometric analysis then quantifies the percentage of T cells that
produce these cytokines in response to the peptide stimulation.
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Data Presentation

The magnitude of the T cell response to p24 peptides is highly variable and depends on the
clinical status of the individual, including whether they are HIV controllers, chronically infected,
undergoing antiretroviral therapy (ART), or have been vaccinated.[4] Notably, individuals who
naturally control HIV infection often exhibit more robust Gag-specific T cell responses,
particularly against the p24 subunit.[5][6] The following table presents a summary of expected
response frequencies to p24 peptides based on published data.

. Frequency of IFN-
Responding Cell

Patient Cohort Stimulus . y+ Cells (Range or
Population )
Median)
Median of 3.3
HIV Controllers p24 peptide pool CD4+ T cells responses per
individual
) Median of 1.6
Chronic Progressors )
p24 peptide pool CD4+ T cells responses per
(untreated) o
individual
_ 0 - 150 (SFC/10"6
Treatment-Naive p24 (191-205) peptide  CD4+ T cells
PBMC)*
ART-Treated p24 peptide pool CD4+ T cells Median ~0.05%
HIV-Exposed ) 33% of individuals
] p24 peptide pools CD4+ T cells
Seronegative respond

*Note: Data is from ELISpot assays, which correlate with ICS results. SFC = Spot Forming
Cells.

Experimental Protocols
Materials
o Lyophilized p24 (194-210) peptide

 Sterile Dimethyl Sulfoxide (DMSO)
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e Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum,
Penicillin/Streptomycin, and L-glutamine)

 Ficoll-Paque for PBMC isolation

o Brefeldin A

o Co-stimulatory antibodies: anti-CD28 and anti-CD49d

e FACS tubes or 96-well U-bottom plates

e Phosphate Buffered Saline (PBS)

o Fixable Viability Dye

o Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)
» Fixation and Permeabilization buffers

e Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-y, anti-TNF-q,
anti-1L-2)

e Flow Cytometer

Peptide Reconstitution

o Reconstitute the lyophilized p24 (194-210) peptide in sterile DMSO to a stock concentration
of 1 mg/mL.

» Prepare working solutions by diluting the stock in sterile PBS or culture medium to a
concentration of 100 pg/mL.

o Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Intracellular Cytokine Staining Protocol

o Cell Preparation:

o Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Wash the isolated PBMCs twice with PBS.

o Resuspend the cells in complete RPMI-1640 medium and perform a cell count and
viability assessment.

o Adjust the cell concentration to 1-2 x 10”6 cells/mL. For optimal results, rest the cells
overnight at 37°C in a 5% CO2 incubator.[6]

e Cell Stimulation:
o Aliquot 1 x 10"6 PBMCs into each well of a 96-well U-bottom plate or into FACS tubes.
o Set up the following experimental conditions:

» Unstimulated Control: Add DMSO at a final concentration equivalent to that in the
peptide-stimulated wells.

» Peptide Stimulation: Add p24 (194-210) peptide to a final concentration of 1-2 pg/mL.

» Positive Control: Use a mitogen such as Staphylococcal enterotoxin B (SEB) at 1 pg/mL
or a combination of PMA (50 ng/mL) and lonomycin (1 pg/mL).

o Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all wells at a final
concentration of 1 pg/mL each.

o Incubate for 1-2 hours at 37°C and 5% CO2.
o Add Brefeldin A to a final concentration of 10 pg/mL.
o Continue incubation for an additional 4-6 hours.
e Surface Staining:
o Wash the cells twice with PBS.

o Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead
cells.

o Wash with FACS buffer (PBS containing 2% FBS).
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o Add a pre-titered cocktail of surface staining antibodies and incubate for 20-30 minutes at
4°C in the dark.

o Wash the cells twice with FACS buffer.

o Fixation and Permeabilization:

o Resuspend the cell pellet in a fixation buffer and incubate for 20 minutes at 4°C in the
dark.

o Wash the cells twice with a permeabilization buffer.
e Intracellular Staining:

o Resuspend the fixed and permeabilized cells in a pre-titered cocktail of intracellular
antibodies diluted in permeabilization buffer.

o Incubate for 30 minutes at 4°C in the dark.
o Wash the cells twice with permeabilization buffer.
o Resuspend the final cell pellet in FACS buffer for analysis.

e Flow Cytometry Analysis:

[¢]

Acquire the samples on a properly compensated flow cytometer.

o

Gate on lymphocytes, followed by singlets and live cells.

[e]

Identify CD3+ T cells and subsequently gate on CD4+ and CD8+ T cell populations.

o

Determine the percentage of cytokine-positive cells within the CD4+ and CD8+ subsets for
each condition.

Mandatory Visualization
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Caption: Intracellular Cytokine Staining Workflow.
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Caption: Flow Cytometry Gating Strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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